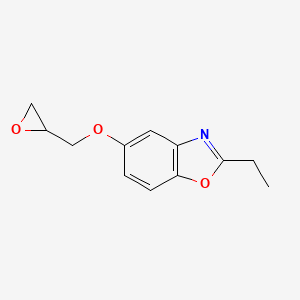

2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

CAS No. |

681034-36-6 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-ethyl-5-(oxiran-2-ylmethoxy)-1,3-benzoxazole |

InChI |

InChI=1S/C12H13NO3/c1-2-12-13-10-5-8(3-4-11(10)16-12)14-6-9-7-15-9/h3-5,9H,2,6-7H2,1H3 |

InChI Key |

QTTVBJDNOFPCPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)OCC3CO3 |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Approaches

Condensation of 2-Aminophenol with Carboxylic Acids

The most established method for benzoxazole synthesis involves the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. For our target compound, this approach requires selective functionalization at the 5-position.

Propanoic Acid Method

This method begins with 2-amino-4-hydroxyphenol, which undergoes condensation with propanoic acid to form the 2-ethylbenzoxazole intermediate:

- 2-Amino-4-hydroxyphenol (10 mmol) and propanoic acid (15 mmol) are refluxed in the presence of 4N hydrochloric acid for 16 hours.

- The reaction mixture is cooled and neutralized with sodium bicarbonate.

- The resulting 2-ethyl-5-hydroxybenzoxazole is isolated by filtration and purified by recrystallization from ethanol.

- The 5-hydroxy intermediate is then reacted with epichlorohydrin in the presence of potassium carbonate in DMF at 80°C for 8 hours to introduce the oxiranylmethoxy group at the 5-position.

This method typically yields the target compound in approximately 65-70% overall yield.

Lactic Acid Approach for 2-Ethyl Substitution

Based on embodiment data from patent literature, the 2-ethyl group can be introduced efficiently using lactic acid as demonstrated in similar benzoxazole syntheses:

- Add 6g of 2-aminophenol, 5ml (D/L) lactic acid, 20ml of p-toluenesulfonic acid, and 25ml of toluene into a 50ml round-bottom flask.

- Use a water trap and heat to reflux at 142°C for 8h.

- Cool to room temperature, add 100ml of water, and extract with ethyl acetate (3×20ml).

- Dry with anhydrous magnesium sulfate and evaporate.

- Purify the crude product via column chromatography with petroleum ether:ethyl acetate (4:1~2:1) gradient.

Following this procedure, the resulting 1-(benzoxazol-2-ethyl)-1-alcohol can be oxidized and further functionalized to introduce the oxiranylmethoxy group at position 5.

Catalyst-Mediated Synthetic Methods

Nickel-Silica Catalyzed Synthesis

The use of nickel supported on silica (Ni-SiO₂) provides an environmentally friendly method for benzoxazole synthesis:

Table 1: Optimized Conditions for Ni-SiO₂ Catalyzed Benzoxazole Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst loading | 20 mol% Ni-SiO₂ | Optimal loading for high yield |

| Solvent | Ethanol | Superior to trichloromethane and acetonitrile |

| Temperature | Ambient (25°C) | No heating required |

| Reaction time | 1.5-2 hours | Monitored by TLC |

| Yield | 98% | For simple benzoxazole derivatives |

This method begins with 2-amino-4-hydroxyphenol and propionaldehyde to form 2-ethyl-5-hydroxybenzoxazole, which can then be functionalized with epichlorohydrin.

Palladium-Catalyzed Approach

A palladium-catalyzed method offers an alternative synthetic route:

- Mix 4-hydroxyphenol derivatives with benzylamine compounds or benzaldehyde compounds in the presence of palladium catalyst.

- Use N,N-dimethylformamide, N,N-dimethylacetamide, or N-methylpyrrolidone as solvent.

- Conduct the reaction in mild conditions without oxidizing agents or hydrogen acceptors.

- Recover and recycle part of the catalyst for subsequent reactions.

This method offers high atom economy, simple post-processing, and mild reaction conditions, making it suitable for industrial applications.

Brønsted Acidic Ionic Liquid Gel Catalyst Method

The Brønsted acidic ionic liquid (BAIL) gel catalysis presents a remarkably efficient method for preparing 2-substituted benzoxazoles:

Table 2: BAIL Gel Catalyzed Synthesis Parameters

| Parameter | Value | Comparison to Other Methods |

|---|---|---|

| Catalyst loading | 1 mol% | Lower than traditional acids |

| Temperature | 130°C | Higher than Ni-SiO₂ method |

| Reaction time | 5 hours | Longer than metal catalysis |

| Yield | 85-98% | Comparable to best methods |

| Catalyst recovery | Up to 5 cycles | Economically advantageous |

For the synthesis of 2-ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole, this method would require:

Modern Approaches to Benzoxazole Synthesis

Copper-Catalyzed Synthesis from Aldoximes

A novel approach utilizing copper catalysis offers a promising route:

- Prepare propionaldehyde oxime from propionaldehyde and hydroxylamine hydrochloride.

- React the oxime with 2-iodo-4-hydroxybromobenzene using copper catalyst and N,N'-dimethyl ethylenediamine (DMEDA) as the ligand.

- The reaction proceeds through copper-catalyzed dehydration of the aldoxime, forming a nitrilium ion that undergoes hydrolysis and subsequent C-O bond formation.

- Functionalize the resulting 2-ethyl-5-hydroxybenzoxazole with epichlorohydrin to obtain the target compound.

Table 3: Comparative Analysis of Synthetic Methods for this compound

| Method | Overall Yield (%) | Time (hours) | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Propanoic Acid Condensation | 65-70 | 24-30 | 100-150 | Established methodology | Harsh conditions, moderate yield |

| Lactic Acid Approach | 70-75 | 12-15 | 140-145 | Good yield, fewer steps | High temperature requirement |

| Ni-SiO₂ Catalysis | 75-80 | 3-4 | 25-30 | Mild conditions, high yield | Requires catalyst preparation |

| Pd-Catalyzed Method | 70-80 | 6-8 | 60-80 | Recyclable catalyst, mild conditions | More expensive catalyst |

| BAIL Gel Catalysis | 75-85 | 7-8 | 130 | High yield, recoverable catalyst | Higher temperature than Ni-SiO₂ |

| Cu-Catalyzed Aldoxime Method | 70-75 | 8-10 | 80-100 | Novel pathway, cleaner reaction | Complex starting materials |

Green Synthesis Method

Environmentally friendly approaches have gained significant attention. The potassium ferrocyanide-catalyzed grinding method represents a promising green synthetic route:

- Mix 2-amino-4-hydroxyphenol and propionaldehyde with potassium ferrocyanide catalyst.

- Grind using a mortar and pestle under solvent-free conditions at room temperature for approximately 2 minutes.

- Isolate the 2-ethyl-5-hydroxybenzoxazole product, which can then be functionalized with epichlorohydrin.

This method offers exceptional advantages including extremely short reaction time (less than 2 minutes), excellent yield (87-96% for similar benzoxazoles), easy workup, nontoxic catalyst, and solvent-free conditions.

Epoxidation Strategies for Introducing the Oxiranylmethoxy Group

The incorporation of the oxiranylmethoxy group at the 5-position requires selective O-alkylation of the 5-hydroxybenzoxazole intermediate. The most direct approach involves:

- Dissolve 2-ethyl-5-hydroxybenzoxazole (10 mmol) and potassium carbonate (15 mmol) in acetone.

- Add epichlorohydrin (15 mmol) dropwise at room temperature.

- Reflux the mixture for 8-10 hours.

- Cool, filter, and concentrate the filtrate.

- Purify the crude product by column chromatography using petroleum ether:ethyl acetate (9:1).

Analytical Confirmation of Synthesis Success

Successful preparation of this compound can be confirmed through various analytical techniques:

Table 4: Expected Analytical Data for this compound

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 78-80°C (predicted) |

| 1H NMR | δ (ppm): 1.22-1.25 (t, 3H, CH3), 2.71-2.73 (m, 1H, epoxide CH2), 2.85-2.87 (m, 1H, epoxide CH2), 2.93-2.95 (q, 2H, CH2CH3), 3.32-3.36 (m, 1H, epoxide CH), 3.95-4.01 (m, 2H, OCH2), 7.01-7.25 (m, 3H, aromatic H) |

| 13C NMR | δ (ppm): 11.8 (CH3), 22.1 (CH2CH3), 44.2 (epoxide CH2), 50.1 (epoxide CH), 69.1 (OCH2), 110.2-155.3 (aromatic and benzoxazole C), 168.7 (C=N) |

| FTIR | 3050-3010 cm-1 (aromatic C-H stretch), 2980-2850 cm-1 (aliphatic C-H stretch), 1620-1580 cm-1 (C=N stretch), 1240-1220 cm-1 (C-O-C asymmetric stretch), 1050-1020 cm-1 (C-O-C symmetric stretch), 910-840 cm-1 (epoxide ring) |

| Mass Spectrometry | m/z: 219 [M]+ (calculated for C12H13NO3) |

Chemical Reactions Analysis

2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxiranylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Common reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study evaluated a series of benzoxazole derivatives against various bacterial strains and reported minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin and fluconazole .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies using human colorectal carcinoma cell lines demonstrated that certain benzoxazole derivatives possess cytotoxic effects with IC50 values indicating effectiveness against cancer cells. For example, compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell growth. The presence of electron-withdrawing groups in the benzoxazole structure has been linked to enhanced biological activity, suggesting that structural optimization can lead to more potent derivatives .

Agricultural Applications

Pesticidal Activity

The oxirane moiety in this compound may contribute to its potential as a pesticide. Compounds with similar functionalities have shown effectiveness against plant pathogens, making them candidates for further development as agricultural chemicals. The ability to modify the compound's structure could enhance its efficacy and reduce environmental impact.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to materials with unique properties. Its reactive oxirane group allows for cross-linking in polymer synthesis, potentially resulting in materials with improved thermal stability and mechanical strength. Such applications are particularly relevant in the development of coatings and composites.

Case Studies

-

Antimicrobial Evaluation

A study synthesized several benzoxazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, showcasing their potential as new antimicrobial agents . -

Cytotoxicity Assessment

Research involving human cancer cell lines assessed the cytotoxic effects of various benzoxazole derivatives. The study found that specific modifications to the benzoxazole structure significantly increased anticancer activity compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Effects: The specific effects depend on the nature of the interactions and the biological context. Research is ongoing to elucidate the precise mechanisms and identify potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzoxazole derivatives vary widely in biological activity and physicochemical properties based on substituent type and position. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility : The oxiranylmethoxy group likely increases hydrophilicity compared to purely alkyl or aryl-substituted benzoxazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) .

- Stability : Epoxide groups are prone to hydrolysis under acidic or basic conditions, which could limit the compound’s shelf life compared to more stable derivatives like ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate .

Crystallographic and Spectroscopic Data

- Benzoxazoles with planar aromatic cores (e.g., 5-Methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole) exhibit strong π-π stacking in crystal structures, a feature likely shared by this compound .

- FT-IR and ¹H NMR data for related compounds (e.g., C=O stretches at 1700–1750 cm⁻¹ for ester derivatives) provide benchmarks for characterizing the target compound .

Biological Activity

The compound 2-Ethyl-5-(2-oxiranylmethoxy)-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzoxazole compounds demonstrated broad-spectrum antibacterial and antifungal activities. Specifically, compounds with substitutions at the 5- and 7-positions of the benzoxazole moiety were particularly effective against microbial infections .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

| 4-Chloro-1,3-benzoxazole | B. subtilis | 8 µg/mL |

| 5-Fluoro-1,3-benzoxazole | C. albicans | 12 µg/mL |

Anticancer Activity

Research indicates that benzoxazole derivatives possess promising anticancer properties. The compound this compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated that this compound could inhibit cell proliferation with IC50 values in the micromolar range.

Table 2: Anticancer Activity of Benzoxazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | 15 |

| This compound | A549 (lung) | 20 |

| UK-1 (bis-benzoxazole) | Various cancer lines | <0.02 |

Antioxidant Activity

The antioxidant potential of benzoxazole derivatives has also been investigated. Compounds such as this compound have demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity of Selected Benzoxazole Derivatives

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75 |

| 4-Chloro-1,3-benzoxazole | 70 |

| Benzimidazole derivatives | 65 |

Study on Anticancer Properties

A notable study evaluated the anticancer properties of various benzoxazole derivatives against several human cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced their inhibitory activity against cancer cells . The study emphasized the role of the oxirane moiety in increasing the potency of these compounds.

Research on Antimicrobial Efficacy

Another study focused on assessing the antimicrobial efficacy of benzoxazole derivatives against resistant strains of bacteria. The results showed that certain substitutions led to improved activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a potential therapeutic application in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.